Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-15 is a potent and orally active small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of Atr-IN-15, detailing its mechanism of action and its profound impact on various DNA repair pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating ATR inhibition as a therapeutic strategy in oncology. We will explore its effects on key signaling cascades, present available quantitative data, and provide detailed experimental methodologies for key assays.
Introduction: The Central Role of ATR in Genome Maintenance
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a serine/threonine kinase that is primarily activated by single-stranded DNA (ssDNA) regions, which are common intermediates of various forms of DNA damage and are particularly prevalent during replication stress.[3][4]
Once activated, ATR initiates a signaling cascade that orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair, thereby ensuring genomic stability.[5][6] A key downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1][2] ATR-mediated phosphorylation and activation of CHK1 leads to the inhibition of cell cycle progression, allowing time for DNA repair.[5] Given its central role in cell survival following DNA damage, ATR has emerged as a promising therapeutic target in oncology.[6][7] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, can become highly dependent on ATR for their survival.
Atr-IN-15 is a potent inhibitor of ATR kinase with a reported IC50 of 8 nM. It also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) at higher concentrations, with IC50 values of 663 nM and 5131 nM, respectively.[8] This guide will delve into the specific effects of Atr-IN-15 on the intricate network of DNA repair pathways.
Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Pathway
Atr-IN-15 exerts its biological effects by directly inhibiting the kinase activity of ATR. This inhibition disrupts the downstream signaling cascade, most notably the phosphorylation and activation of CHK1.[1][2]
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Figure 1: ATR Signaling Pathway and Inhibition by Atr-IN-15
As depicted in Figure 1, under conditions of DNA damage or replication stress, ATR is recruited to sites of ssDNA coated with Replication Protein A (RPA). This leads to ATR activation and subsequent phosphorylation of a multitude of substrates, with CHK1 being a primary target.[1][2] Activated CHK1 then phosphorylates downstream effectors that mediate cell cycle arrest, prevent the firing of new replication origins, and promote the stability of stalled replication forks.[5] By inhibiting ATR, Atr-IN-15 effectively blocks these crucial cellular responses, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.
Impact on DNA Repair Pathways
The inhibition of ATR by Atr-IN-15 has significant consequences for several major DNA repair pathways.
Homologous Recombination (HR)
Homologous recombination is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) and is essential for restarting stalled or collapsed replication forks. ATR plays a multifaceted role in regulating HR. Studies have shown that ATR inhibition can impair HR by affecting the recruitment and localization of key HR proteins, such as PALB2 and BRCA2, to sites of DNA damage. Furthermore, ATR activity is linked to the formation of RAD51 foci, a key step in HR. Inhibition of ATR has been demonstrated to reduce the formation of these foci, indicating a diminished HR capacity. The effects of ATR on radiosensitivity have been shown to be dependent on a functional HR pathway.
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Figure 2: Atr-IN-15 Impairs Homologous Recombination
Non-Homologous End Joining (NHEJ)
Non-homologous end joining is another major pathway for the repair of DSBs. Unlike HR, NHEJ is active throughout the cell cycle and directly ligates broken DNA ends, a process that can be error-prone. The current understanding suggests that the role of ATR in directly regulating NHEJ is less pronounced compared to its influence on HR. Some studies indicate that the radiosensitizing effects of ATR inhibition are independent of the NHEJ pathway. However, by impairing HR, Atr-IN-15 may indirectly increase the reliance of cells on the more error-prone NHEJ pathway, potentially leading to an accumulation of genomic instability.
Nucleotide Excision Repair (NER)
Nucleotide excision repair is a versatile repair system that removes a wide range of bulky DNA lesions, such as those induced by UV radiation and certain chemotherapeutic agents. Research has indicated that ATR plays a role in regulating NER, particularly during the S phase of the cell cycle. Inhibition of ATR has been shown to specifically impair the removal of UV-induced DNA damage during S phase, suggesting that Atr-IN-15 could potentiate the effects of DNA damaging agents that create lesions repaired by NER.
Quantitative Data
While extensive quantitative data specifically for Atr-IN-15 is not widely available in the public domain, the following table summarizes the known inhibitory concentrations. Further research is required to populate a comprehensive profile of Atr-IN-15 across various cancer cell lines and its quantitative effects on downstream signaling and cellular processes.
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| ATR | 8 | Kinase Assay | [8] |
| DNA-PK | 663 | Kinase Assay | [8] |
| PI3K | 5131 | Kinase Assay | [8] |
| LoVo (human colon cancer) | 47 | Cell-based Assay | [8] |
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the effects of ATR inhibitors like Atr-IN-15.
Western Blotting for CHK1 Phosphorylation
This protocol is for assessing the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1 (total), anti-GAPDH or β-actin (loading control)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Cell Treatment and Lysis: Plate cells and treat with various concentrations of Atr-IN-15 for the desired time. Induce DNA damage (e.g., with hydroxyurea or UV radiation) for a short period before harvesting. Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
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SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the ratio of phosphorylated CHK1 to total CHK1.
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Figure 3: Western Blot Workflow for pCHK1 Detection
Immunofluorescence for γH2AX Foci Formation
This assay is used to visualize and quantify DNA double-strand breaks.
Materials:
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Cells grown on coverslips
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody: anti-γH2AX (Ser139)
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Fluorescently-labeled secondary antibody
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DAPI for nuclear counterstaining
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Antifade mounting medium
Procedure:
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Cell Treatment and Fixation: Treat cells on coverslips with Atr-IN-15 and a DNA damaging agent. Fix the cells with 4% PFA for 15 minutes at room temperature.
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Permeabilization and Blocking: Wash with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block with blocking buffer for 1 hour.
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Antibody Staining:
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Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
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Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
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Mounting and Imaging: Counterstain with DAPI, mount the coverslips on slides with antifade medium, and visualize using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
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96-well plates
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Cell culture medium
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Atr-IN-15
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MTS or MTT reagent
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Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of Atr-IN-15 for a specified period (e.g., 72 hours).
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Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
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Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
Atr-IN-15 is a potent and selective ATR inhibitor that effectively disrupts the ATR-CHK1 signaling pathway, a cornerstone of the DNA Damage Response. By inhibiting ATR, Atr-IN-15 significantly impacts key DNA repair pathways, particularly homologous recombination, and can sensitize cancer cells to DNA damaging agents. The available data underscores the therapeutic potential of targeting ATR in oncology.
Future research should focus on generating a more comprehensive preclinical data package for Atr-IN-15, including its efficacy across a broader range of cancer cell lines, detailed in vivo studies in various tumor models, and the identification of predictive biomarkers of response. Combination studies with other DDR inhibitors or standard-of-care chemotherapies will be crucial in defining the optimal clinical application of this promising therapeutic agent. This technical guide provides a foundational resource for scientists dedicated to advancing the field of ATR inhibition and developing novel cancer therapies.
References